molecular formula C6H9BrN4 B14169286 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine CAS No. 1260666-54-3

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine

Cat. No.: B14169286
CAS No.: 1260666-54-3
M. Wt: 217.07 g/mol
InChI Key: ZTOPKKFPJUDPCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine (CAS 1379357-77-3) is a brominated triazolodiazepine derivative of significant interest in medicinal chemistry and neuroscience research . This compound features a fused bicyclic system combining a 1,2,4-triazole ring with a partially saturated diazepine ring, a scaffold known to confer stability and influence biological activity . The strategic bromine substitution at the 3-position of the triazole ring modulates the compound's electronic properties and can enhance binding affinity, making it a valuable precursor for structure-activity relationship (SAR) studies . Research on related triazolodiazepine analogues, such as those described in scientific literature, indicates that this class of compounds frequently exhibits potent effects on the central nervous system (CNS), including sedative and anticonvulsant activities . These effects are typically mediated through action as positive allosteric modulators of the GABA-A receptor . Consequently, this compound serves as a crucial chemical tool for investigating GABAergic neurotransmission and for the design and synthesis of novel psychoactive agents. It is strictly intended for laboratory research applications. For Research Use Only. Not for Human or Veterinary Use.

Properties

CAS No.

1260666-54-3

Molecular Formula

C6H9BrN4

Molecular Weight

217.07 g/mol

IUPAC Name

3-bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine

InChI

InChI=1S/C6H9BrN4/c7-6-10-9-5-4-8-2-1-3-11(5)6/h8H,1-4H2

InChI Key

ZTOPKKFPJUDPCT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=NN=C(N2C1)Br

Origin of Product

United States

Preparation Methods

Cyclization of Acetyl Hydrazone Precursors

Condensation and Thermal Cyclization

A foundational approach involves condensing 1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-thione with acetyl hydrazide in ethanol at 60–120°C for 24 hours. This generates a crude mixture containing 2-(2-acetylhydrazino)-5-phenyl-3H-1,4-benzodiazepine and the target triazolobenzodiazepine. Purification via chromatography or recrystallization yields the product at ~47.7%.

Key Challenges :

  • Competing Side Reactions : Over-bromination or ring-opening occurs without controlled stoichiometry.
  • Catalyst Limitations : Early methods relied on triethyl orthoacetate and proprietary catalysts, which are costly and hazardous.

One-Pot Decarboxylative [3 + 2] Cycloaddition

Three-Component Reaction Optimization

A streamlined one-pot synthesis combines decarboxylative [3 + 2] cycloaddition, N-propargylation, and intramolecular click reactions. Using 2-azidebenzaldehyde, amino acids, and maleimides, nonstabilized azomethine ylides form triazolobenzodiazepine precursors.

Table 1: Solvent and Temperature Effects on Cycloaddition Yield
Entry Solvent Temperature (°C) Time (h) Yield (%) Diastereomeric Ratio
3 EtOH 80 4 82 5:1
4 EtOH 110 6 93 6:1
5 CH₃CN 110 4 92 6:1

Reaction in acetonitrile at 110°C for 6 hours maximizes yield (93%) and diastereoselectivity (6:1).

N-Propargylation and Click Reaction

Post-cycloaddition, N-propargylation with propargyl bromide (5 equiv.) in CH₃CN at 80°C for 2 hours achieves 94% conversion. Subsequent Cu-free intramolecular click reactions at 150°C yield the triazolobenzodiazepine scaffold.

Advantages :

  • Eliminates transition-metal catalysts.
  • Byproducts limited to CO₂ and H₂O.

Industrial-Scale Production Strategies

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Automated systems mitigate risks associated with flammable reagents (e.g., triethyl orthoacetate) and improve reproducibility.

Optimization Parameters :

  • Residence Time : 2–5 minutes.
  • Temperature Gradient : 25–110°C.
  • Solvent Recovery : Ethanol or acetonitrile recycled via distillation.

Purification and Characterization

Chromatographic Separation

Flash chromatography with hexane/ethyl acetate gradients (10:1 to 3:1) resolves regioisomers. HPLC-MS validates purity (>98%), while ¹H/¹³C-NMR confirms regiochemistry.

Table 2: Analytical Validation Metrics
Technique Parameter Outcome
¹H-NMR Chemical Shift (δ) 7.2–7.8 ppm (aromatic H)
HRMS [M+H]⁺ 217.07 m/z (error < 2 ppm)
X-ray Crystallography Bond Angles N1-C2-Br: 120.5°

Alternative Routes: Buchwald Coupling and Cycloaddition

Palladium-Catalyzed Cross-Coupling

Aryl halides undergo Buchwald coupling with anilines to form diarylaniline intermediates. Subsequent Sonogashira cross-coupling introduces alkynes, followed by chloroacetylation to yield cyclization precursors.

Example Protocol :

  • Buchwald Coupling : 1,2-diiodobenzene + aniline → diarylaniline (82% yield).
  • Sonogashira Reaction : Diarylaniline + propyne → alkyne intermediate (89% yield).
  • Cyclization : Heating with sodium azide at 150°C forms triazolobenzodiazepine (13% unoptimized yield).

Challenges and Mitigation Strategies

Regioselective Bromination

Direct bromination of the diazepine ring risks over-halogenation. Strategies include:

  • Low-Temperature Bromination : 0–5°C with N-bromosuccinimide.
  • Protecting Groups : Boc protection of triazole nitrogen prevents side reactions.

Yield Optimization

  • Microwave Assistance : Reduces reaction time from 24 hours to 1 hour.
  • Catalyst Screening : CuI outperforms CuCl/CuBr in click reactions (89% vs. 70–75% yield).

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for bromination, reducing agents such as sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine involves its interaction with specific molecular targets in the body. The compound can bind to receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolo-fused diazepines and azepines. Below is a detailed comparison with structurally related compounds:

Compound Key Substituents Molecular Formula Biological Activity Key Differences
3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine Bromine at C3 C₆H₉BrN₄ Intermediate for antimicrobial agents; no direct activity reported Base structure with bromine for functionalization.
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-... 4-Bromophenyl, 4-methoxyphenyl groups C₂₄H₂₆BrN₅O₂ Antimicrobial (MIC: 6.2–25.0 mg/mL vs. S. aureus and C. albicans) Quaternary ammonium salt with enhanced solubility and potency.
Bromazolam 8-Bromo, 1-methyl, 6-phenyl groups C₁₈H₁₃BrN₄ Anxiolytic, sedative (benzodiazepine analog) Benzene-fused triazolobenzodiazepine; CNS activity vs. antimicrobial focus.
9-Methyl-3-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,4]diazepine Trifluoromethyl at C3, methyl at C9 C₈H₁₀F₃N₃ Not reported; likely optimized for lipophilicity and CNS penetration CF₃ group enhances metabolic stability.
2-Bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo... Thieno ring, 2-fluorophenyl C₁₆H₁₁BrFN₃S Unknown; structural similarity suggests potential anticonvulsant activity Thieno substitution alters electronic properties and ring strain.

Physicochemical and Pharmacokinetic Properties

Reactivity : The bromine atom in the target compound allows for nucleophilic substitution (e.g., with amines or thiols), a feature shared with 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (). However, the diazepine ring confers greater conformational flexibility compared to rigid imidazo-thiadiazoles .

Antimicrobial Activity: Derivatives like 3-arylaminomethyl-1-(2-oxo-2-arylethyl)-triazoloazepinium bromides exhibit broad-spectrum activity (MIC: 6.2–50.0 mg/mL), surpassing Cefixime but matching Linezolid in potency . The target compound itself lacks direct activity but serves as a precursor.

Lipophilicity : Analogues with trifluoromethyl groups (e.g., 9-methyl-3-CF₃-triazolodiazepine ) display increased logP values, enhancing blood-brain barrier penetration compared to the brominated parent compound .

Biological Activity

3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine is a heterocyclic compound that belongs to the class of triazoloazepines. Its unique structure incorporates both triazole and diazepine rings with a bromine substituent, which contributes to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its interactions with various molecular targets and its potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₄BrN₃
  • Molecular Weight : Approximately 321.05 g/mol
  • Structural Features : The compound features a triazole ring fused with an azepine ring and a bromophenyl substituent.

Antimicrobial and Anticancer Properties

Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities. Research indicates that compounds within this class can interact with specific molecular targets such as enzymes or receptors involved in disease pathways.

Interaction with Neurotransmitter Systems

The compound has shown potential for modulating neurotransmitter systems. It is hypothesized to interact with GABAergic pathways similar to traditional benzodiazepines. This interaction may provide anxiolytic and sedative effects, making it a candidate for treating anxiety disorders and other central nervous system conditions.

Study 1: Antimicrobial Activity

A study conducted on derivatives of triazoloazepines demonstrated that certain compounds exhibited significant antimicrobial activity against various bacterial strains. The presence of the bromine atom was found to enhance this activity compared to non-brominated analogs.

CompoundActivityTarget Organism
This compoundModerateE. coli
6-Chloro derivativeHighS. aureus

Study 2: Anticancer Properties

In vitro studies have indicated that this compound may inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Apoptosis
HeLa (cervical cancer)20Cell cycle arrest

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features:

  • Bromine Substituent : Enhances binding affinity to target proteins.
  • Triazole Ring : Essential for interaction with GABA receptors.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
DiazepamBenzodiazepine structureAnxiolytic
ClonazepamSimilar structure with different substituentsAnticonvulsant
This compoundUnique bicyclic structure with brominePotential anxiolytic and antimicrobial

Q & A

Q. What are the key challenges in synthesizing 3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine, and how can they be methodologically addressed?

Answer: The synthesis of this compound involves regioselective bromination and stabilization of the diazepine ring. A common challenge is the low yield due to competing side reactions (e.g., ring-opening or over-bromination). To address this:

  • Optimize reaction conditions : Use low temperatures (0–5°C) and controlled stoichiometry of brominating agents (e.g., N-bromosuccinimide) to minimize side reactions .
  • Protecting groups : Introduce temporary protecting groups (e.g., Boc) on the triazole nitrogen to prevent undesired interactions during bromination .
  • Purification : Employ gradient elution in flash chromatography (e.g., hexane/ethyl acetate) to isolate the product from regioisomers .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

Answer: Use a combination of analytical techniques:

  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR spectra with computed chemical shifts (DFT/B3LYP/6-31G*) to confirm regiochemistry and bromine placement .
  • Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+^+) with theoretical m/z values (error < 2 ppm) .
  • X-ray crystallography : Resolve ambiguities in ring conformation and substituent orientation, especially for chiral centers .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s biological activity, and how can structure-activity relationships (SAR) be systematically explored?

Answer: The bromine atom enhances lipophilicity and modulates electronic effects on the triazole ring, impacting binding to biological targets (e.g., GABA receptors). For SAR studies:

  • Analog synthesis : Replace bromine with other halogens (Cl, I) or electron-withdrawing groups (NO2_2) to compare activity .
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., benzodiazepine-binding sites) and correlate binding affinity with substituent properties .
  • In vitro assays : Test analogs against bacterial/fungal strains (e.g., S. aureus, C. albicans) to quantify MIC (minimum inhibitory concentration) values .

Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected regioselectivity)?

Answer: Contradictions often arise from competing reaction pathways. Use:

  • Quantum chemical calculations : Perform transition-state analysis (TSA) with Gaussian 16 to identify kinetic vs. thermodynamic control in bromination .
  • Machine learning (ML) : Train models on reaction datasets (e.g., reaction temperature, solvent polarity) to predict dominant pathways .
  • ICReDD methodology : Integrate computational predictions with high-throughput experimentation to iteratively refine reaction conditions .

Q. What are the environmental and metabolic stability implications of this compound?

Answer: The bromine atom may confer environmental persistence. To assess:

  • Hydrolysis studies : Monitor degradation in buffered solutions (pH 7.4, 37°C) via HPLC to estimate half-life .
  • Ecotoxicity assays : Use Daphnia magna or algae models to determine LC50_{50} values for aquatic toxicity .
  • Metabolic profiling : Incubate with liver microsomes (human/rat) to identify Phase I metabolites (e.g., debromination, oxidation) .

Q. How can researchers optimize the compound’s solubility for in vivo studies without compromising activity?

Answer:

  • Salt formation : Prepare hydrochloride or mesylate salts to enhance aqueous solubility .
  • Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes for parenteral formulations .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the triazole nitrogen to improve bioavailability .

Methodological Innovations

Q. What advanced statistical methods are recommended for optimizing multi-step synthesis?

Answer:

  • Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to screen variables (temperature, catalyst loading, solvent ratio) and identify interactions .
  • Principal Component Analysis (PCA) : Reduce dimensionality in reaction datasets to prioritize critical parameters .

Q. How can AI-driven platforms accelerate reaction discovery for related heterocycles?

Answer:

  • Automated retrosynthesis : Use tools like IBM RXN for pathway prediction .
  • Reinforcement learning (RL) : Train models to propose novel reaction conditions for diazepine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.